

Application Notes and Protocols: Glycolic Acid as a Crosslinking Agent in Hydrogels

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Compound of Interest

Compound Name: Glycolic Acid

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Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the polymer backbone and the crosslinking agent used to form the network structure.

Glycolic acid, the smallest α -hydroxy acid, presents an interesting potential as a crosslinking agent for polymers containing hydroxyl or amine functional groups, such as polyvinyl alcohol (PVA) and chitosan. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows for the formation of ester or amide linkages, respectively, creating a crosslinked network. The biodegradability of **glycolic acid** into non-toxic products makes it an attractive candidate for creating biocompatible and biodegradable hydrogels.

These application notes provide an overview of the use of **glycolic acid** as a crosslinking agent, detailed experimental protocols for hydrogel synthesis and characterization, and a summary of expected quantitative data.

Mechanism of Crosslinking

Glycolic acid can act as a crosslinking agent through an esterification reaction with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA). In this reaction, the carboxylic acid group of **glycolic acid** reacts with a hydroxyl group on the polymer chain, forming an ester bond and releasing a molecule of water. As **glycolic acid** has both a carboxylic acid and a hydroxyl group, it can react with two polymer chains, thus forming a crosslink. This process is typically carried out under heat and/or in the presence of an acid catalyst.

A similar principle applies to the crosslinking of amine-containing polymers like chitosan, where amide bonds can be formed. The interaction can also be electrostatic, where the negatively charged carboxylic acid groups of **glycolic acid** interact with the positively charged amine groups of chitosan, leading to the formation of a stable hydrogel network^[1].

Experimental Protocols

Protocol 1: Synthesis of Poly(vinyl alcohol)-Glycolic Acid (PVA-GA) Hydrogel via Esterification

This protocol is adapted from a similar procedure for the esterification of PVA with lactic acid and is expected to yield a crosslinked hydrogel.

Materials:

- Poly(vinyl alcohol) (PVA), high molecular weight, >99% hydrolyzed
- **Glycolic acid** (70% solution in water)
- Deionized water
- Nitrogen gas supply
- Acetone (for purification)
- Vacuum oven

Procedure:

- **Dissolution:** Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water with continuous stirring at 90°C for 2-3 hours until the solution is clear.

- **Addition of Crosslinker:** Cool the PVA solution to room temperature. Add **glycolic acid** solution to the PVA solution with vigorous stirring. The molar ratio of PVA monomer units to **glycolic acid** can be varied to control the degree of crosslinking (e.g., 10:1, 5:1, 2:1).
- **Crosslinking Reaction:** Heat the mixture to 100-120°C under a steady flow of nitrogen gas to facilitate the removal of water (both from the solvent and as a byproduct of the esterification reaction). The reaction time can be varied from 4 to 24 hours. A more viscous gel-like substance will form as the reaction proceeds.
- **Purification:** After the reaction, cool the resulting hydrogel to room temperature. Purify the hydrogel by immersing it in acetone for 72 hours to remove any unreacted **glycolic acid**.
- **Drying:** Dry the purified hydrogel in a vacuum oven at 60°C for at least 24 hours to a constant weight. The dried hydrogel is termed a xerogel.
- **Swelling:** To obtain the hydrogel, immerse the xerogel in deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS) and allow it to swell to equilibrium.

Protocol 2: Characterization of PVA-GA Hydrogel

A. Swelling Ratio Determination:

- Immerse a pre-weighed dried hydrogel sample (xerogel, W_d) in deionized water or PBS at 37°C.
- At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
- Continue until the weight becomes constant, indicating equilibrium swelling.
- Calculate the swelling ratio (SR) using the following formula: $SR (\%) = [(W_s - W_d) / W_d] * 100$

B. Mechanical Testing (Tensile Properties):

- Prepare dumbbell-shaped specimens from the swollen hydrogel.

- Perform tensile testing using a universal testing machine equipped with a suitable load cell at a constant crosshead speed (e.g., 10 mm/min).
- Record the stress-strain data until the sample breaks.
- From the stress-strain curve, determine the Young's modulus (from the initial linear region), ultimate tensile strength (UTS), and elongation at break.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Obtain FTIR spectra of pure PVA, **glycolic acid**, and the dried PVA-GA hydrogel.
- Analyze the spectra to confirm the formation of ester bonds. Look for the appearance of a new characteristic ester carbonyl (C=O) peak around 1730-1750 cm^{-1} and a decrease in the intensity of the broad O-H stretching band from the carboxylic acid of **glycolic acid**.

Quantitative Data

The following tables summarize expected quantitative data for hydrogels crosslinked with an alpha-hydroxy acid, based on literature values for similar systems. The degree of crosslinking, which can be controlled by the molar ratio of polymer to crosslinker and the reaction time, significantly influences these properties.

Table 1: Swelling Properties of PVA-Alpha-Hydroxy Acid Hydrogels

| Molar Ratio (PVA:Crosslinker) | Reaction Time (hours) | Swelling Ratio (%) in Water |
|----------------------------------|-----------------------|-----------------------------|
| 10:1 | 6 | ~ 300-400 |
| 5:1 | 12 | ~ 200-300 |
| 2:1 | 24 | ~ 100-200 |

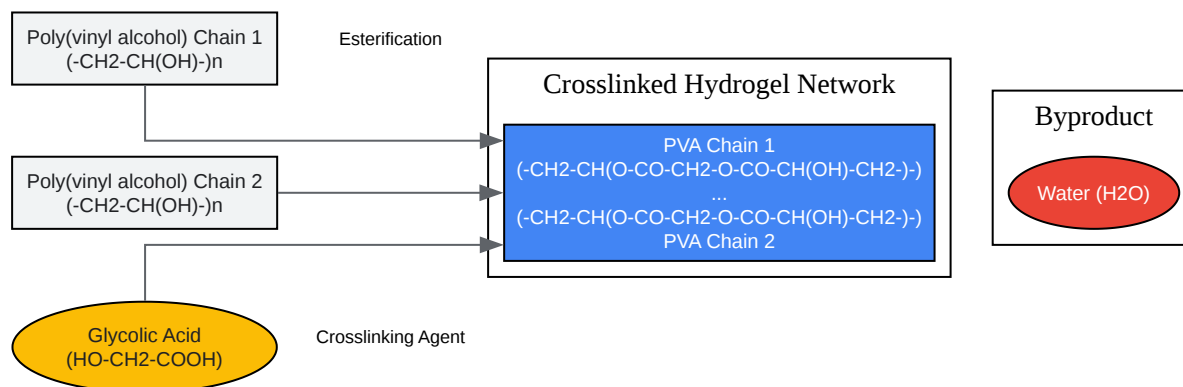
Note: Data is illustrative and based on trends observed for similar crosslinking systems. Actual values will depend on specific experimental conditions.

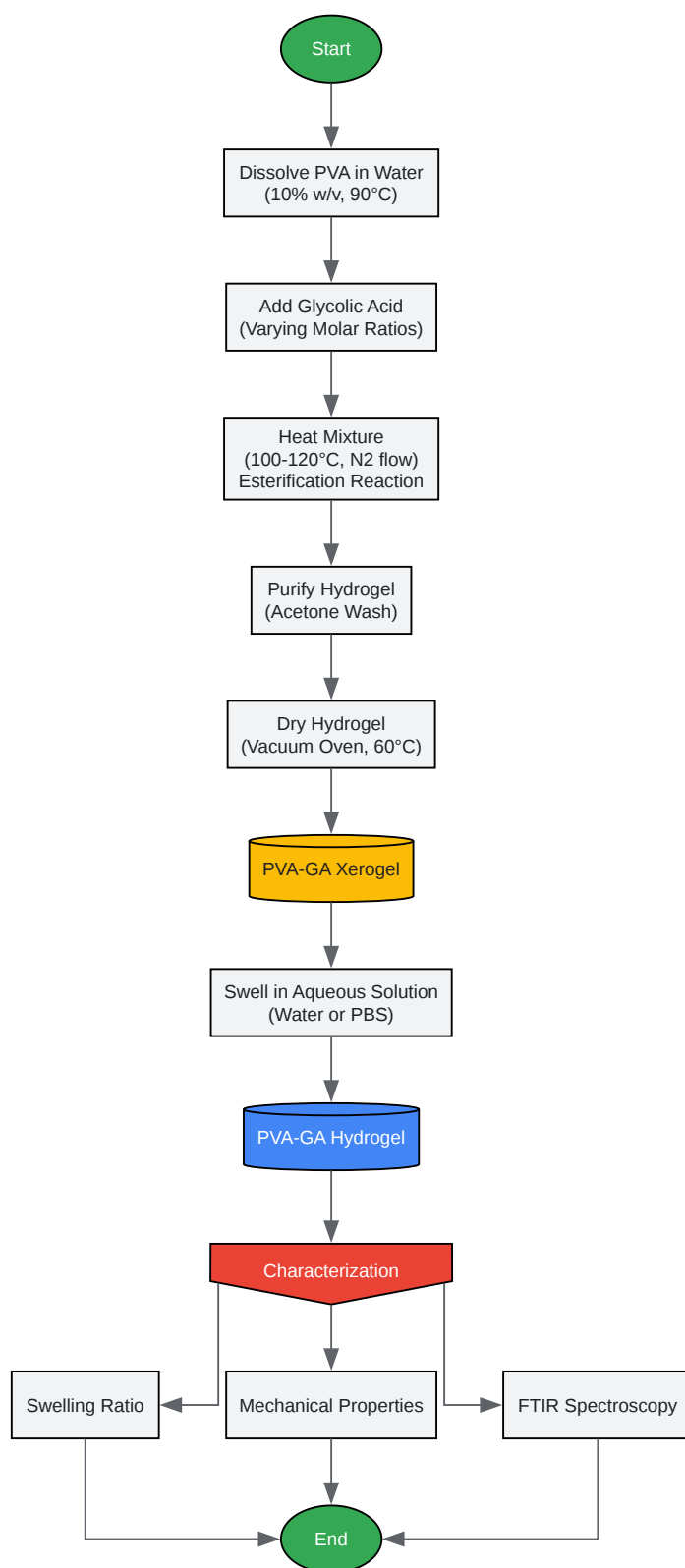
Table 2: Mechanical Properties of PVA-Alpha-Hydroxy Acid Hydrogels

| Molar Ratio (PVA:Crosslinker) | Young's Modulus (kPa) | Ultimate Tensile Strength (kPa) | Elongation at Break (%) |
|----------------------------------|--------------------------|------------------------------------|----------------------------|
| 10:1 | 50 - 100 | 100 - 150 | 150 - 200 |
| 5:1 | 100 - 200 | 150 - 250 | 100 - 150 |
| 2:1 | 200 - 400 | 250 - 400 | 50 - 100 |

Note: Data is illustrative and based on trends observed for similar crosslinking systems. Higher crosslinker concentration generally leads to a stiffer and less flexible hydrogel.

Visualizations





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References

- 1. Chitosan–Glycolic Acid Gel Modification of Chloride Ion Transport in Mammalian Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
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